4-(Cyclopentyloxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Cyclopentyloxy)picolinonitrile” would likely be an organic compound consisting of a picolinonitrile group (a pyridine ring with a nitrile group at the 4-position) and a cyclopentyl group attached via an ether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-halopicolinonitrile with cyclopentanol in the presence of a base . The exact conditions would need to be optimized for this specific reaction.Molecular Structure Analysis
The molecular structure of “this compound” would be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the electron-withdrawing nitrile group and the electron-donating ether group . The compound could potentially undergo reactions at the pyridine ring or at the ether linkage.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, solubility, and stability would be determined using various analytical techniques .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles : A unique synthetic approach to create 3-hydroxy-4-substituted picolinonitriles using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines was achieved, highlighting a potential use for 4-(Cyclopentyloxy)picolinonitrile in complex chemical syntheses (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).
Palladium(II) Pincer Complexes : The creation of functionalized carboxamides from picolinyl chlorides, which could potentially include this compound, forms pincer-type complexes with palladium. These complexes have been found to possess significant cytotoxic effects on various human cancer cell lines, suggesting their potential in medicinal chemistry (Churusova et al., 2017).
Biological and Medical Research
Antimicrobial Activities : Derivatives of pyridine carboxylic acid, which include compounds similar to this compound, have demonstrated significant antibacterial and antifungal activities. These compounds' interactions with DNA were analyzed, suggesting potential applications in antimicrobial therapies (Tamer et al., 2018).
Fluorescent Probes for Cu2+ Detection : The ester derived from picolinic acid and other compounds has been developed as a fluorescent probe for detecting Cu2+ ions, demonstrating high sensitivity and selectivity. Such probes, potentially including this compound derivatives, could be used in biological and environmental monitoring (Chen, Hou, Foley, & Song, 2013).
Environmental and Analytical Applications
- Sensor for Hydrogen Cyanide Detection : Derivatives of picoline, such as this compound, could potentially be used in the development of sensors for detecting hazardous gases like hydrogen cyanide in the air, highlighting their importance in environmental monitoring and safety applications (Bentley & Alder, 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-cyclopentyloxypyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-9-7-11(5-6-13-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFBULRDVMNIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.